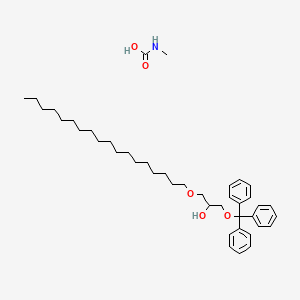
Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol is a complex organic compound that features a combination of carbamic acid and alcohol functionalities. This compound is notable for its unique structure, which includes a long alkyl chain and a trityl-protected alcohol group. Such compounds are often of interest in organic synthesis and various industrial applications due to their distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol typically involves multiple steps, starting with the preparation of the trityl-protected alcohol. This can be achieved by reacting trityl chloride with a suitable alcohol under basic conditions. The subsequent steps involve the introduction of the carbamic acid functionality, which can be done using reagents such as methyl isocyanate. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carbamic acid functionality can be reduced to form amines.
Substitution: The trityl group can be removed under acidic conditions to yield the free alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Acidic conditions using hydrochloric acid (HCl) or sulfuric acid (H2SO4) are employed to remove the trityl group.
Major Products
The major products formed from these reactions include aldehydes, ketones, amines, and free alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trityl group can protect the alcohol functionality during reactions, allowing for selective modifications. The carbamic acid moiety can interact with nucleophiles, leading to the formation of various derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylcarbamic acid;1-octadecoxy-3-hydroxypropan-2-ol: Similar structure but lacks the trityl protection.
Ethylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol is unique due to its combination of a long alkyl chain, trityl-protected alcohol, and carbamic acid functionality. This combination provides distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
88276-98-6 |
|---|---|
Formule moléculaire |
C42H63NO5 |
Poids moléculaire |
662.0 g/mol |
Nom IUPAC |
methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol |
InChI |
InChI=1S/C40H58O3.C2H5NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-33-42-34-39(41)35-43-40(36-27-20-17-21-28-36,37-29-22-18-23-30-37)38-31-24-19-25-32-38;1-3-2(4)5/h17-25,27-32,39,41H,2-16,26,33-35H2,1H3;3H,1H3,(H,4,5) |
Clé InChI |
RFBQYWHYVYHOFO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O.CNC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14376817.png)
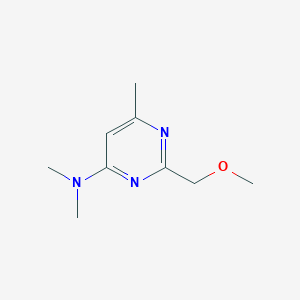
![2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14376827.png)
![N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide](/img/structure/B14376831.png)
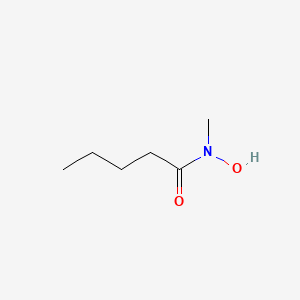
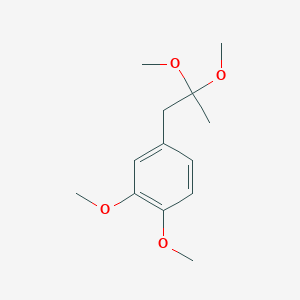
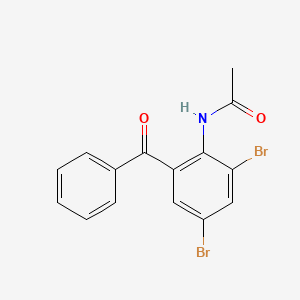
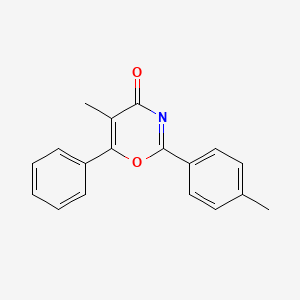
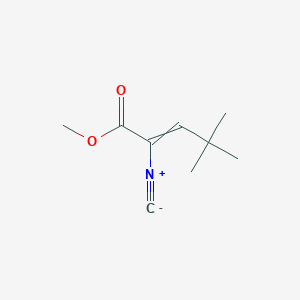
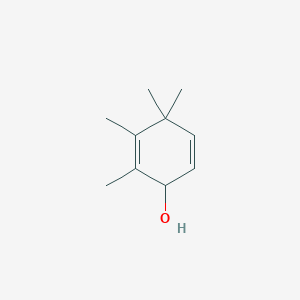
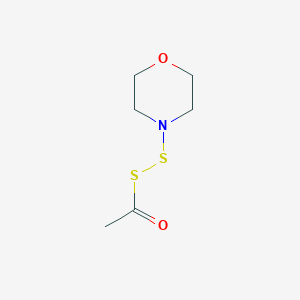
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)
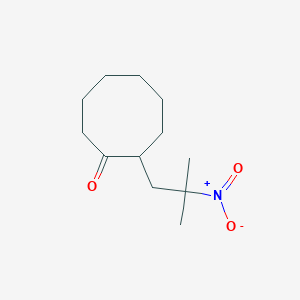
![1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride](/img/structure/B14376900.png)
